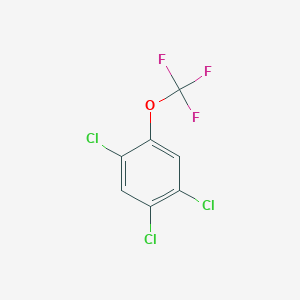1,2,4-Trichloro-5-(trifluoromethoxy)benzene
CAS No.: 63165-10-6
Cat. No.: VC8128369
Molecular Formula: C7H2Cl3F3O
Molecular Weight: 265.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 63165-10-6 |
|---|---|
| Molecular Formula | C7H2Cl3F3O |
| Molecular Weight | 265.4 g/mol |
| IUPAC Name | 1,2,4-trichloro-5-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C7H2Cl3F3O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H |
| Standard InChI Key | ORYLMIPDUIQKAO-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)(F)F |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Formula
1,2,4-Trichloro-5-(trifluoromethoxy)benzene belongs to the class of polychlorinated trifluoromethylated benzenes. Its molecular formula is C₇H₂Cl₃F₃O, with a benzene core substituted at the 1, 2, and 4 positions by chlorine atoms and at the 5 position by a trifluoromethoxy (-OCF₃) group . The spatial arrangement of substituents creates significant steric hindrance, influencing its reactivity in substitution and coupling reactions.
Spectroscopic Characteristics
-
Mass Spectrometry: The exact mass is 247.917419 Da, with a dominant molecular ion peak at m/z 249.445 .
-
LogP: The partition coefficient (LogP) of 4.80 indicates high lipophilicity, suggesting potential bioaccumulation in fatty tissues .
-
Vapor Pressure: At 25°C, its vapor pressure is 0.2 mmHg, reflecting low volatility under standard conditions .
Physical and Thermodynamic Properties
Thermodynamic Data
| Property | Value | Conditions | Source |
|---|---|---|---|
| Boiling Point | 216.6 ± 35.0°C | 760 mmHg | |
| Flash Point | 96.0 ± 19.4°C | Closed cup | |
| Density | 1.6 ± 0.1 g/cm³ | 20°C | |
| Refractive Index | 1.490 | 20°C |
Stability and Reactivity
The compound exhibits moderate thermal stability, decomposing above 200°C. Its reactivity is dominated by electrophilic aromatic substitution (EAS), with the trifluoromethoxy group acting as a strong electron-withdrawing meta-director . The chlorine substituents further deactivate the ring, limiting reactivity to harsh conditions such as nitration or sulfonation.
Synthesis and Manufacturing
Industrial Routes
The synthesis of 1,2,4-Trichloro-5-(trifluoromethoxy)benzene typically involves sequential halogenation and fluorination steps. A representative pathway, adapted from patented methodologies , proceeds as follows:
-
Nitration of 2,4-Dichlorofluorobenzene:
-
Fluorination with Potassium Fluoride (KF):
-
Hydrogenation and Functionalization:
Laboratory-Scale Modifications
Alternative methods include the use of antimony pentachloride (SbCl₅) as a fluorination agent, as demonstrated in the synthesis of analogous trifluoromethoxypyrazines . For example, heating chlorinated precursors with SbCl₅ and KF at 145–160°C facilitates nucleophilic aromatic substitution .
Applications in Industry and Research
Agrochemical Intermediates
The compound’s halogen-rich structure makes it a precursor to herbicides and insecticides. For instance, it is utilized in synthesizing fluoroquinolone antibiotics like sitafloxacin, where the trifluoromethoxy group enhances membrane permeability and target binding .
Pharmaceutical Development
In drug discovery, the trifluoromethoxy moiety improves metabolic stability and bioavailability. The compound has been investigated as a building block for hypoglycemic agents (e.g., sitagliptin) and oncology therapeutics .
Materials Science
Its high density (1.6 g/cm³) and thermal stability lend utility in liquid crystal formulations, where it modulates phase transitions and optical properties .
Future Directions and Challenges
Green Synthesis Innovations
Current methods rely on stoichiometric HNO₃ and H₂SO₄, generating hazardous waste. Research into catalytic nitration and electrochemical fluorination could enhance sustainability .
Expanding Biomedical Applications
Ongoing studies explore its use in positron emission tomography (PET) tracers, leveraging the fluorine-18 isotope for imaging applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume